1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide
Description
1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide is a complex organic compound that features a piperazine ring substituted with phenylsulfonyl groups and a carboxamide group
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-10-18(2)23-22(26)21-17-24(31(27,28)19-11-6-4-7-12-19)15-16-25(21)32(29,30)20-13-8-5-9-14-20/h4-9,11-14,18,21H,3,10,15-17H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRKFBZCTVLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 1,4-bis(phenylsulfonyl)piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperazine compounds.
Scientific Research Applications
1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenylsulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, influencing their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(benzenesulfonyl)-N-pentan-2-ylpiperazine-2-carboxamide
- N-(1-methylbutyl)-N-(phenylsulfonyl)-beta-alaninamide
- N-(1-methylbutyl)-N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinamide
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
